molecular formula C10H8ClN3O2S B1416472 {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176721-33-7

{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1416472
M. Wt: 269.71 g/mol
InChI Key: WIOGHRQAKIRMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a chemical compound that contains a pyridine ring and a thiazole ring . It is a derivative of 2-Amino-5-chloropyridine , which is a beige to beige-brown crystalline powder . This compound can be used as a synthetic intermediate .


Synthesis Analysis

The synthesis of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” and its derivatives involves complex chemical reactions . For instance, one method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . Another method uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole .


Molecular Structure Analysis

The molecular structure of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is complex, with a molecular weight of 200.579 . It contains a pyridine ring and a thiazole ring . The InChI code for this compound is 1S/C7H5ClN2O3/c8-4-1-2-5 (9-3-4)10-6 (11)7 (12)13/h1-3H, (H,12,13) (H,9,10,11) .


Chemical Reactions Analysis

The chemical reactions involving “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” are complex and involve multiple steps . For example, it can be used to synthesize zopiclone, a member of a family of non-benzodiazepine GABAA receptor agonists .


Physical And Chemical Properties Analysis

“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Luminescent Heterocyclic Compounds

A study investigated the absorption, fluorescence, and fluorescence excitation spectra of two substituted pyridylthiazoles, highlighting their potential use as metal sensors and laser dyes due to their high fluorescence quantum yields and large Stokes shifts. The compounds exhibit significant changes in stability and luminescence properties based on their protonation state, suggesting applications in pH-sensitive environments (Grummt, Weiss, Birckner, & Beckert, 2007).

Chromophores for Intramolecular Charge Transfer

Research on novel d-π-A type chromophores, including derivatives related to "{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid," focused on their photophysical properties, viscosity effects, and computational analysis. These studies show that structural manipulations can significantly affect absorption and emission wavelengths, providing insights into their utility in optoelectronic applications and as sensors (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021).

Antimycobacterial Activity

Compounds synthesized from derivatives of "{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid" have been tested for antimycobacterial activity. Certain derivatives demonstrated activity against Mycobacterium tuberculosis strains, suggesting potential applications in developing new treatments for tuberculosis (Mamolo, Falagiani, Zampieri, Vio, Banfi, & Scialino, 2003).

Synthesis and Pharmacological Study

The preparation of thiazolidinones and Mannich bases of amino-mercapto-pyridin-triazole derivatives from "{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid" and their subsequent pharmacological evaluation for antimicrobial and antitubercular activities illustrate the compound's versatility in generating pharmacologically relevant structures (Dave, Purohit, Akbari, & Joshi, 2007).

Crystal Structure and Spectroscopic Characterization

The crystal structure and spectroscopic characterization of a closely related compound were conducted, emphasizing the importance of intermolecular interactions in defining the stability and reactivity of such compounds. This research underlines the potential of these compounds in material science, particularly in the design of new materials with specific optical properties (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).

Safety And Hazards

This compound should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . The compound is classified under GHS07, GHS08, and GHS09, indicating that it can cause harm to the eyes, respiratory system, and aquatic environment .

properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-6-1-2-8(12-4-6)14-10-13-7(5-17-10)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOGHRQAKIRMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

CAS RN

1176721-33-7
Record name 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.